2-Iodophenol

描述

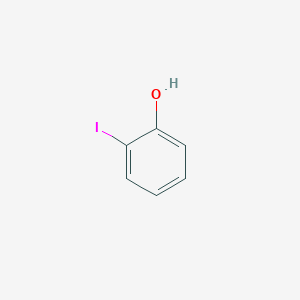

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDJTBPASNJQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052175 | |

| Record name | 2-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | o-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | o-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-58-4, 30587-23-6 | |

| Record name | 2-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030587236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F27L34A8B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of 2 Iodophenol As a Halogenated Phenol Derivative in Synthetic and Mechanistic Studies

2-Iodophenol, also known as ortho-iodophenol, is an aromatic organic compound with the formula IC₆H₄OH. wikipedia.org It is a halogenated phenol (B47542) derivative that serves as a crucial building block in organic synthesis. Its significance stems from the presence of both a hydroxyl group and an iodine atom on the benzene (B151609) ring, which imparts distinct chemical reactivity. cymitquimica.comsolubilityofthings.com The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various reactions. rsc.orgfiveable.me This characteristic is fundamental to its role in numerous synthetic transformations.

In synthetic chemistry, this compound is a versatile precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. solubilityofthings.comlookchem.com It is particularly valuable in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Miyaura borylation reactions, to form carbon-carbon and carbon-heteroatom bonds. lookchem.comresearchgate.net These reactions are instrumental in constructing intricate molecular architectures, including heterocyclic compounds like benzofurans and benzo-fused multicyclic compounds. lookchem.comproquest.com The hydroxyl group in this compound can influence the reaction's regioselectivity and can participate in cyclization reactions. wikipedia.orgacs.org

From a mechanistic standpoint, this compound is a valuable substrate for studying reaction mechanisms. The photolysis of this compound, for instance, has been investigated to understand dehalogenation pathways. rsc.org Irradiation of neutral this compound primarily leads to the homolytic cleavage of the carbon-iodine bond. rsc.org In contrast, the anionic form undergoes heterolytic dehalogenation. rsc.org These studies provide insights into the behavior of aryl iodides in photochemical reactions. Furthermore, this compound and its derivatives are used to generate and trap reactive intermediates like benzynes, contributing to a deeper understanding of reaction pathways. lookchem.comchemrxiv.org

Key Properties of this compound

| Property | Value |

| CAS Number | 533-58-4 |

| Molecular Formula | C₆H₅IO |

| Molar Mass | 220.01 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 43 °C |

| Boiling Point | 186-187 °C (at 160 mmHg) |

| pKa | 8.51 |

Data sourced from multiple references. wikipedia.orglookchem.comchemicalbook.com

Historical Context and Evolution of Research on Aryl Iodides in Chemical Synthesis

The study of aryl iodides has a rich history that dates back to the early 19th century with the discovery of iodine by Bernard Courtois in 1813. wiley-vch.de The first synthesis of an organic polyvalent iodine compound, (dichloroiodo)benzene, was reported by Conrad Willgerodt in 1886. wiley-vch.de This was followed by the preparation of other important organoiodine compounds, including (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. wiley-vch.de

Initially, research on aryl iodides focused on their preparation and basic reactivity. A significant advancement in their application came with the development of transition metal-catalyzed cross-coupling reactions. The ability of aryl iodides to readily undergo oxidative addition to transition metals like palladium has made them indispensable reagents in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. fiveable.me These reactions have revolutionized the synthesis of biaryls, substituted alkenes, and alkynes, respectively.

The evolution of research on aryl iodides has been marked by a continuous expansion of their synthetic utility. Early methods for their synthesis, such as the Sandmeyer reaction, involved the diazotization of aromatic amines followed by treatment with iodide. acs.org More recent and efficient methods have been developed, including direct iodination of aromatic compounds and halogen exchange reactions. acs.org

In recent years, there has been a growing interest in the use of aryl iodides in hypervalent iodine chemistry, where the iodine atom exists in a higher oxidation state (+3 or +5). wiley-vch.de Hypervalent iodine reagents are valued for their low toxicity and environmentally friendly nature, serving as powerful oxidants and electrophiles in a wide range of organic transformations. wiley-vch.deacs.org The development of chiral aryl iodide catalysts has also enabled enantioselective reactions, a significant milestone in asymmetric synthesis. wiley-vch.de

Scope and Research Directions in 2 Iodophenol Chemistry

Direct Iodination Approaches

Direct iodination of phenol (B47542) is a common method for preparing this compound. However, this reaction often yields a mixture of ortho- and para-iodinated products due to the directing nature of the hydroxyl group. wikipedia.org Controlling the regioselectivity to favor the ortho-isomer is a key challenge addressed by various methodologies.

Electrophilic Iodination of Phenol Utilizing Iodine and Oxidizing Agents

Electrophilic iodination of phenol is typically carried out using molecular iodine in the presence of an oxidizing agent. The direct reaction of phenol with iodine alone is often inefficient due to the low electrophilicity of iodine. scielo.br Oxidizing agents are employed to generate a more potent electrophilic iodine species, often denoted as "I+". scielo.bracsgcipr.org

Common oxidizing agents used in this context include hydrogen peroxide, iodosylbenzene, and sodium hypochlorite (B82951). nih.govresearchgate.netmdma.ch For instance, the reaction of phenol with iodine and hydrogen peroxide in water can produce this compound, although it may be accompanied by the formation of di-iodinated byproducts. researchgate.netchemicalbook.com A study reported that reacting phenol with 0.5 equivalents of iodine and 1 equivalent of hydrogen peroxide in water at room temperature for 24 hours yielded this compound (49%) and 2,6-diiodophenol (B1640560) (21%). chemicalbook.com

Another approach involves the use of iodosylbenzene as an oxidant with ammonium (B1175870) iodide as the iodine source. This method can achieve controlled monoiodination, and quantum chemistry calculations suggest that PhI(OH)·NH₃ is the likely iodinating species. nih.gov The use of trichloroisocyanuric acid in the presence of wet silica (B1680970) gel can also facilitate the in-situ generation of an electrophilic iodine species from molecular iodine for the iodination of phenols. scielo.br

The choice of oxidizing agent and reaction conditions can significantly influence the yield and regioselectivity of the reaction. The following table summarizes various oxidizing systems used for the iodination of phenol.

| Oxidizing Agent/System | Iodine Source | Solvent | Key Features |

| Hydrogen Peroxide | Iodine | Water | Simple and uses a green solvent, but may lead to di-iodination. researchgate.net |

| Iodosylbenzene | Ammonium Iodide | Buffered medium | Nontoxic oxidant, allows for controlled monoiodination. nih.gov |

| Trichloroisocyanuric acid/Wet SiO₂ | Iodine | Dichloromethane (B109758) | Heterogeneous conditions, mild, and high conversion. scielo.br |

| Sodium Hypochlorite | Sodium Iodide | Aqueous Alcohol | Rapid iodination at low temperatures. mdma.ch |

| I₂/NaNO₂ | Iodine | Water-Methanol | Predominantly forms the ortho-isomer. thieme-connect.com |

Mechanistic Aspects of Regioselective Iodination in Aqueous Media

The regioselectivity of phenol iodination, particularly the ortho- versus para-substitution, is a critical aspect. In aqueous media, the pH and the nature of the iodinating species play a significant role. The hydroxyl group of phenol is an ortho-para director in electrophilic aromatic substitution. thieme-connect.com

In aqueous solutions, the formation of the iodonium (B1229267) ion (I⁺) or a related electrophilic species is facilitated by an oxidizing agent. This electrophile then attacks the electron-rich aromatic ring of the phenoxide ion, which is more reactive than phenol itself. The regioselectivity can be influenced by factors such as steric hindrance and the formation of complexes. For example, the use of β-cyclodextrin in aqueous solution has been shown to decrease the ortho-to-para ratio for the iodination of phenol, suggesting that the substrate's orientation within the cyclodextrin (B1172386) cavity influences the position of attack. nih.gov

In a study using iodine and sodium nitrite (B80452) in a water-methanol mixture, the iodination of phenol predominantly occurred at the ortho position. thieme-connect.com This suggests that the specific reagent system can favor the formation of this compound. The mechanism likely involves the in-situ generation of an electrophilic iodine species that preferentially reacts at the less sterically hindered ortho position or is directed there by some form of intermediate complex.

Organometallic Precursor Routes

An alternative to direct iodination involves the use of organometallic compounds as precursors to introduce the iodine atom at a specific position on the phenol ring. These methods offer high regioselectivity.

Conversion of 2-Chloromercuriphenol to this compound

A classic and highly regioselective method for the synthesis of this compound involves the use of 2-chloromercuriphenol. wikipedia.org This organomercury compound is treated with molecular iodine, resulting in the replacement of the chloromercuri group with an iodine atom to yield this compound. wikipedia.orgorgsyn.org

The reaction is typically carried out by stirring a suspension of 2-chloromercuriphenol with iodine in a solvent like chloroform (B151607). orgsyn.org The process is effective, with reported yields of around 63%. orgsyn.org This method, while providing excellent regioselectivity for the ortho-isomer, involves the use of toxic mercury compounds, which is a significant drawback from an environmental and safety perspective. researchgate.net

Synthesis from 2-Iodophenylboronic Acid

A more modern and less toxic organometallic route utilizes 2-iodophenylboronic acid as the starting material. This compound can be converted to this compound through an oxidation reaction. A procedure using [bis(acetoxy)iodo]benzene (DAIB) as the oxidant in the presence of triethylamine (B128534) and a small amount of water in acetonitrile (B52724) has been reported. chemicalbook.com This reaction is fast, occurring within 10 minutes at room temperature, and provides a high yield (93%) of this compound after purification. chemicalbook.com This method is part of a broader strategy for the synthesis of aromatic alcohols from organoboronic acids. chemicalbook.com

Derivatization of this compound

This compound is a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. wikipedia.org The iodine substituent can be replaced through various coupling reactions, and the hydroxyl group can also be functionalized.

For example, this compound can undergo O-arylation with diaryliodonium salts to form ortho-disubstituted diaryl ethers. These ethers can then be cyclized to produce compounds like N-acetylphenoxazine. diva-portal.orgbeilstein-journals.org Additionally, 2-iodophenols are used in palladium-catalyzed intermolecular coupling reactions with acrylic esters to synthesize 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.net The Heck-oxyarylation of 2H-chromenes with this compound, catalyzed by a palladium complex, is a method for synthesizing pterocarpans, a class of natural products. researchgate.net

Preparation of 2-Iodylphenol Ethers via Dimethyldioxirane (B1199080) Oxidation

A significant advancement in the synthesis of hypervalent iodine(V) reagents has been the development of a method to prepare stable, microcrystalline 2-iodylphenol ethers. organic-chemistry.orgorganic-chemistry.org This process involves the oxidation of the corresponding this compound ethers using dimethyldioxirane (DMD). organic-chemistry.orgacs.org The resulting 2-iodylphenol ethers are valuable as they are soluble and nonexplosive, making them safer and more practical for use in organic synthesis. acs.org

The synthesis commences with the preparation of this compound ethers. acs.org For instance, this compound can be reacted with various alkyl bromides to yield the desired ether starting materials. acs.org These this compound ethers are then subjected to oxidation by a freshly prepared solution of dimethyldioxirane in acetone. acs.org The reaction is typically carried out in a solvent like dichloromethane at a low temperature (0 °C). acs.org This method has proven effective, affording the desired 2-iodylphenol ethers in good yields. acs.org It is noteworthy that other common oxidizing agents, such as sodium hypochlorite or Oxone, were found to be unsuccessful for this particular transformation. acs.org

The 2-iodylphenol ethers produced through this method have been characterized as chemically stable, microcrystalline products. organic-chemistry.orgnih.gov X-ray diffraction analysis of compounds like 1-iodyl-2-isopropoxybenzene and 1-iodyl-2-butoxybenzene has revealed interesting structural features, such as pseudopolymeric arrangements in the solid state due to intermolecular interactions between the iodyl (IO₂) groups. organic-chemistry.orgacs.orgnih.gov These reagents have demonstrated their utility by selectively oxidizing sulfides to sulfoxides and alcohols to their corresponding aldehydes or ketones. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 1: Synthesis of 2-Iodylphenol Ethers via Dimethyldioxirane Oxidation This table is interactive and allows for sorting and searching.

| Starting Material (this compound Ether) | Oxidizing Agent | Product (2-Iodylphenol Ether) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Iodoanisole | Dimethyldioxirane | 1-Iodyl-2-methoxybenzene | 85 | acs.org |

| 1-Ethoxy-2-iodobenzene | Dimethyldioxirane | 1-Iodyl-2-ethoxybenzene | 82 | acs.org |

| 1-Isopropoxy-2-iodobenzene | Dimethyldioxirane | 1-Iodyl-2-isopropoxybenzene | 78 | acs.org |

| 1-Butoxy-2-iodobenzene | Dimethyldioxirane | 1-Iodyl-2-butoxybenzene | 88 | acs.org |

Synthesis of 2,6-Diiodophenols and Other Multi-Iodinated Phenols

The synthesis of multi-iodinated phenols, particularly 2,6-diiodophenols, is of significant interest as these compounds serve as valuable intermediates in various chemical syntheses, including the formation of benzynes and the preparation of x-ray contrast media. scielo.brgoogle.com

One effective method for the selective synthesis of 2,6-diiodophenols involves the reaction of a phenol with molecular iodine (I₂) and aqueous hydrogen peroxide (H₂O₂) in water. scielo.br This approach is considered environmentally friendly due to the use of a safe oxidizer and an innocuous solvent. scielo.br The reaction conditions can be optimized to favor the formation of 2,6-diiodophenol over other iodinated products. scielo.br For example, reacting phenol with 1.5 equivalents of iodine and 3 equivalents of hydrogen peroxide at room temperature for 24 hours can produce 2,6-diiodophenol in good yield. scielo.brresearchgate.net The presence of the hydrogen peroxide as an oxidizer is crucial for the success of this reaction. scielo.br

This methodology has been successfully applied to a range of substituted phenols. For instance, phenols with electron-withdrawing groups can be effectively iodinated. researchgate.net The reaction of 2-bromophenol (B46759) under these conditions yields 2-bromo-4,6-diiodophenol, while 2,6-dichlorophenol (B41786) is converted to 2,6-dichloro-4-iodophenol. researchgate.net

Another approach for the preparation of multi-iodinated phenols, specifically 2,4,6-triiodophenols, involves the reaction of a phenol with potassium iodide and hydrogen peroxide in an acetic acid medium. google.com Furthermore, the direct iodination of 3,5-disubstituted phenols to their corresponding 2,4,6-triiodophenol (B146134) derivatives can be achieved using molecular iodine in the presence of iodic acid (HIO₃). google.com

The synthesis of 4-phenyl-2,6-diiodophenol, a more complex diiodinated phenol, involves the iodination of a suitable phenol precursor followed by the introduction of the phenyl group. ontosight.ai

Table 2: Synthesis of Multi-Iodinated Phenols This table is interactive and allows for sorting and searching.

| Starting Phenol | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenol | I₂, H₂O₂ | 2,6-Diiodophenol | 83 | scielo.brresearchgate.net |

| Phenol | I₂, H₂O₂ | This compound | 12 | scielo.brresearchgate.net |

| 4-Chlorophenol | I₂, H₂O₂ | 4-Chloro-2,6-diiodophenol | 93 | researchgate.net |

| 2-Bromophenol | I₂, H₂O₂ | 2-Bromo-4,6-diiodophenol | 90 | researchgate.net |

| 2,6-Dichlorophenol | I₂, H₂O₂ | 2,6-Dichloro-4-iodophenol | 95 | researchgate.net |

| Phenol | KI, H₂O₂, Acetic Acid | 2,4,6-Triiodophenol | Not Specified | google.com |

| 3,5-Disubstituted Phenol | I₂, HIO₃ | 3,5-Disubstituted-2,4,6-triiodophenol | Not Specified | google.com |

Carbon-Carbon Coupling Reactions

Palladium-Catalyzed Carbonylative Cyclization with Alkynes

The reaction of this compound with alkynes in the presence of a palladium catalyst and a carbon monoxide source represents a powerful method for the synthesis of coumarin (B35378) derivatives. cdnsciencepub.comcapes.gov.br This transformation involves the formation of new carbon-carbon and carbon-oxygen bonds in a single operation.

The use of microwave irradiation has been shown to significantly accelerate the rate of palladium-catalyzed carbonylative cyclization of this compound with alkynes. cdnsciencepub.comresearchgate.net Conventional heating methods often require long reaction times, but microwave-assisted reactions can be completed in as little as 30 minutes. cdnsciencepub.comthieme-connect.com This rapid heating, conducted at temperatures around 160°C, leads to the efficient formation of chromen-2-one derivatives in good yields. cdnsciencepub.comthieme-connect.com The accelerated reaction times are a key advantage, making the process more efficient. cdnsciencepub.com

The choice of solvent and base is also critical for the success of the reaction. cdnsciencepub.com Dioxane has been identified as a superior solvent compared to toluene, THF, and DMSO. cdnsciencepub.com A combination of N,N-diisopropylethylamine (DIEA) and 4-(dimethylamino)pyridine (DMAP) as a co-base system provides the best results. cdnsciencepub.com

Table 1: Effect of Reaction Conditions on Carbonylative Cyclization

| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1,4-Dioxane | DIEA/DMAP | 160 | 30 | 60 | cdnsciencepub.com |

| 2 | Toluene | DIEA/DMAP | 160 | 30 | Lower | cdnsciencepub.com |

| 3 | THF | DIEA/DMAP | 160 | 30 | Lower | cdnsciencepub.com |

| 4 | DMSO | DIEA/DMAP | 160 | 30 | Lower | cdnsciencepub.com |

| 5 | 1,4-Dioxane | Diethyl amine | 160 | 30 | Inferior | cdnsciencepub.com |

| 6 | 1,4-Dioxane | Pyridine | 160 | 30 | Inferior | cdnsciencepub.com |

| 7 | 1,4-Dioxane | DIEA/DMAP | 180 | 30 | 60 | cdnsciencepub.com |

| 8 | 1,4-Dioxane | DIEA/DMAP | 200 | 30 | 55 | cdnsciencepub.com |

Molybdenum hexacarbonyl (Mo(CO)₆) serves as a convenient and solid source of carbon monoxide (CO) for these reactions, avoiding the need to handle gaseous CO. cdnsciencepub.comcenmed.comsigmaaldrich.com Mo(CO)₆ thermally decomposes to release CO, which is then incorporated into the product. cdnsciencepub.com This in-situ generation of CO is crucial for the carbonylative cyclization process. researchgate.net The reaction is believed to proceed through several steps: oxidative addition of this compound to the Pd(0) catalyst, insertion of the alkyne, insertion of CO, and finally, reductive elimination to form the coumarin product and regenerate the catalyst. capes.gov.br

The use of Mo(CO)₆ has proven to be superior to other metal carbonyls like Fe(CO)₅, Cr(CO)₆, and Co₂(CO)₈ in palladium-catalyzed carbonylations. thieme-connect.com In some cases, Mo(CO)₆ can also act as a reductant in the reaction. chim.it

Microwave Irradiation Effects on Reaction Kinetics

Gold-Mediated Ullmann Homocoupling to Form Biphenols

The Ullmann homocoupling reaction provides a direct route to symmetrical biaryl compounds. Recent studies have demonstrated that gold nanoparticles can effectively catalyze the homocoupling of this compound to produce 2,2'-biphenol (B158249). researchgate.netnih.gov This method offers a significant advancement over traditional copper-catalyzed Ullmann reactions, which often require harsh conditions. rsc.org

The gold-mediated Ullmann homocoupling of this compound demonstrates outstanding selectivity, yielding 2,2'-biphenol as the primary product. researchgate.netnih.gov This selectivity is a notable feature of the reaction, allowing for the specific synthesis of this particular biphenol isomer. The identity of the product has been confirmed through comparison with the fluorescence spectra of authentic 2,2'-biphenol. researchgate.net

A remarkable aspect of the gold-nanoparticle-catalyzed Ullmann homocoupling is its ability to proceed under purely ambient conditions. researchgate.netnih.gov The reaction occurs at room temperature (21°C) in methanol (B129727) and open to the air, without the need for an added base. researchgate.netacs.org This is in stark contrast to the demanding conditions often associated with traditional Ullmann reactions. nih.gov The gold nanoparticles, stabilized by poly(N-vinylpyrrolidone) (Au:PVP), show high efficiency in catalyzing the C-C bond formation. researchgate.net The reaction is believed to occur on the surface of the gold nanoparticles, where the aryl iodides undergo a double oxidative-addition mechanism. nih.gov

Table 2: Yields of 2,2'-Biphenol in Gold-Mediated Ullmann Homocoupling

| Entry | Au:PVP (μM) | This compound (μM) | Yield (%) of 2,2'-Biphenol | Reference |

|---|---|---|---|---|

| 1 | 100 | 30 | 68 | researchgate.net |

| 2 | 50 | 30 | 40 | researchgate.net |

| 3 | 200 | 30 | 85 | researchgate.net |

| 4 | 100 | 15 | 87 | researchgate.net |

| 5 | 100 | 60 | 31 | researchgate.net |

Selective Formation of Specific Isomers (e.g., 2,2'-Biphenol)

Copper-Catalyzed Domino Ring Opening and Goldberg Coupling Cyclization

A highly efficient method for synthesizing trans-3,4-Dihydro-2H-1,4-benzoxazine derivatives involves a copper-catalyzed domino reaction sequence starting with this compound. chemsrc.comnih.gov This process begins with the ring-opening of an aziridine (B145994) by an o-iodophenol, which is followed by a copper-catalyzed Goldberg coupling cyclization. chemsrc.comnih.gov The Goldberg coupling step results in the intramolecular formation of a C(aryl)-N(amide) bond, leading to the final heterocyclic product in yields considered good to excellent. nih.govacs.org This domino reaction provides a streamlined approach to constructing the 1,4-benzoxazine scaffold. chemsrc.comnih.gov

Aryne Generation and Related Reactivity

Dehalogenative Activation for In-Situ Aryne Formation

A novel method for the one-pot generation of aryne from this compound utilizes a previously unobserved reactivity of trimethylsilyl reagents, termed dehalogenative activation. chemrxiv.org This process involves the abstraction of the iodine atom from this compound and subsequent anionic activation of the substrate, which is analogous to a halogen-metal exchange reaction. chemrxiv.org This discovery allows for the use of abundant and stable this compound as an effective aryne precursor under relatively mild conditions. chemrxiv.org The reaction is initiated by the deprotonation of the phenolic proton with a base like cesium carbonate, followed by sulfonation. chemrxiv.org The subsequent dehalogenative activation by the trimethylsilyl reagent, activated by a fluoride (B91410) source, generates the aryne in situ. chemrxiv.org

Mechanistic Studies of Trimethylsilyl Reagent-Mediated Aryne Generation

The proposed mechanism for the in-situ aryne generation from this compound begins with the deprotonation of the phenol by cesium carbonate (Cs₂CO₃). chemrxiv.org The resulting phenoxide is then sulfonilated, for instance by nonafluorobutanesulfonyl fluoride (NfF). chemrxiv.org A key step involves the activation of the trimethylsilyl (TMS) reagent by a fluoride source, which can be generated from the sulfonating agent (NfF) or added separately (e.g., CsF). chemrxiv.org This activation forms a hypervalent pentacoordinated or hexacoordinated silicate (B1173343) species. chemrxiv.org

This highly active silicate then abstracts the iodine atom from the sulfonated iodophenol, leading to the formation of an aryl anion. chemrxiv.org This step is referred to as dehalogenative activation. chemrxiv.org Finally, the aryne is generated from this intermediate. chemrxiv.org Mechanistic studies have shown that the presence of a crown ether, such as 18-crown-6, can act as a catalyst for this process. chemrxiv.org Experiments conducted in the dark and with radical scavengers indicate that the reaction does not proceed through a radical-mediated or light-induced pathway. chemrxiv.org The detailed mechanism of the halogen abstraction by the activated silicate is still under investigation, with possibilities including direct abstraction or an intermediate transmetalation step with cesium. chemrxiv.org

| Component | Role in Reaction | Reference |

|---|---|---|

| This compound | Aryne Precursor | chemrxiv.org |

| Cesium Carbonate (Cs₂CO₃) | Base for Deprotonation | chemrxiv.org |

| Nonafluorobutanesulfonyl fluoride (NfF) | Sulfonilating Agent and Fluoride Source | chemrxiv.org |

| Trimethylsilyl (TMS) Reagent | Induces Dehalogenative Activation | chemrxiv.org |

| Cesium Fluoride (CsF) / 18-crown-6 | Activator for TMS Reagent | chemrxiv.org |

Application in Diels-Alder Reactions for Carbocyclic and Heterocyclic Synthesis

The arynes generated in-situ from this compound are highly reactive intermediates that readily participate in cycloaddition reactions, particularly the Diels-Alder reaction. chemrxiv.orgnih.gov This provides a powerful tool for the construction of benzo-fused carbocyclic and heterocyclic ring systems. nih.gov In a typical application, the aryne is trapped with a suitable diene. chemrxiv.org For example, the reaction with 1,3-diphenylisobenzofuran (B146845) as the diene (an arynophile) proceeds efficiently to yield the corresponding Diels-Alder adduct, a functionalized carbocycle, in excellent yields. chemrxiv.org

This methodology has been extended to the synthesis of various polycarbocycles and heterocycles. nih.govsigmaaldrich.com The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom like nitrogen or oxygen, allows for the synthesis of six-membered heterocyclic rings. sigmaaldrich.comchim.it The versatility of this method makes it a significant strategy in synthetic organic chemistry for creating complex molecular architectures from a simple precursor like this compound. chemrxiv.orgnih.gov

| Reactant (Diene/Arrynophile) | Product Type | Reaction Type | Reference |

|---|---|---|---|

| 1,3-Diphenylisobenzofuran | Carbocyclic Adduct | Diels-Alder | chemrxiv.org |

| Pentafulvenes | Benzonorbornadiene Derivatives | Diels-Alder | nih.gov |

| 1,2-Benzoquinones | Benzo-fused Carbocycles | Diels-Alder | nih.gov |

| N-aryl imines | Isoquinolines | Aza-Diels-Alder | researchgate.net |

Photochemical Transformations

Photolysis Mechanisms in Aqueous Solutions

The photolysis of this compound in aqueous solutions displays distinct reaction mechanisms depending on the pH, which dictates whether the compound exists in its neutral (2-IPhOH) or anionic (2-IPhO⁻) form. rsc.orgrsc.org

For the neutral form, irradiation primarily leads to the homolytic cleavage of the carbon-iodine bond. rsc.org This homolysis is attributed to the low energy of the C-I bond and is a specific characteristic not generally observed with other halogenated phenols. rsc.org The resulting radicals can subsequently form biphenyls in deoxygenated solutions. rsc.org

In contrast, the photolysis of the anionic form, 2-IPhO⁻, proceeds mainly through heterolytic dehalogenation, giving rise to two major pathways. rsc.orgrsc.org

Ring Contraction: This is the dominant pathway, which proceeds via a Wolff rearrangement to form cyclopentadienic acids. rsc.org

α-Ketocarbene Formation: A secondary pathway involves the formation of an α-ketocarbene, which leads to products characteristic of triplet carbene reactivity. rsc.org

In basic media, cyclopentadienic acids are the only products observed, accounting for a significant portion of the converted 2-iodophenolate. rsc.org The presence of oxygen can also influence the product distribution; for instance, pyrocatechol (B87986) formation is observed in oxygenated solutions, likely from the oxidation of the hydroxyphenyl radical (HOPh˙). rsc.org

| Form of this compound | Primary Mechanism | Major Products | Quantum Yield (ϕ) | Reference |

|---|---|---|---|---|

| Neutral (2-IPhOH) | Homolytic C-I bond cleavage | Biphenyls (in deoxygenated solution) | 0.08 ± 0.01 | rsc.org |

| Anionic (2-IPhO⁻) | Heterolytic Dehalogenation (Ring Contraction) | Cyclopentadienic acids | 0.11 ± 0.02 | rsc.org |

| Heterolytic Dehalogenation (α-Ketocarbene formation) | Triplet carbene products | 0.03 ± 0.01 | rsc.org |

Homolytic Carbon-Halogen Bond Cleavage of Neutral this compound (2-IPhOH)

Formation of Biphenyls in Deoxygenated Solutions

Influence of Excited State Multiplicity and Internal Heavy Atom Effect on Photoreactivity

The differing photoreactivities of this compound and other halogenated phenols can be explained by the multiplicity of the excited states involved and the internal heavy atom effect. rsc.orgresearchgate.net The spin multiplicity of an excited state (singlet or triplet) plays a crucial role in determining the subsequent chemical reactions. wikipedia.org Intersystem crossing, the transition between states of different spin multiplicity, is significantly enhanced by the presence of a heavy atom, such as iodine or bromine, within the molecule. wikipedia.orgunimi.it This "internal heavy atom effect" promotes the formation of triplet excited states. unimi.itnih.gov The triplet state of this compound is implicated in its unique photoreactivity, including the efficient homolytic cleavage and the formation of the triplet α-ketocarbene from the anion. rsc.orgresearchgate.net The relative efficiencies of the heterolytic pathways across the halogenophenol series are influenced by how the internal heavy atom effect modulates the population of reactive triplet states. rsc.org

Enzymatic Reactivity

Hydroxylation by Salicylate (B1505791) Hydroxylase from Pseudomonas putida

Salicylate hydroxylase, an enzyme from Pseudomonas putida, is capable of catalyzing the hydroxylation of various ortho-substituted phenols, including this compound, to produce catechol. nih.govoup.comnih.gov This enzymatic conversion is a monooxygenase reaction, as confirmed by the incorporation of one atom of ¹⁸O₂ into the catechol product during the hydroxylation of o-nitrophenol. oup.com The reaction with this compound exhibits an unusual stoichiometry where two molecules of NADH are consumed for every one molecule of oxygen and one molecule of catechol formed. nih.govoup.comnih.gov

The interaction between this compound and salicylate hydroxylase leads to the formation of an enzyme-substrate complex, which can be observed by perturbations in the enzyme's visible absorption spectrum. oup.comnih.gov Kinetic studies have been performed to determine the parameters of these reactions. oup.comnih.gov

Oxygenative Dehalogenation Mechanisms

The conversion of this compound to catechol by salicylate hydroxylase is an example of oxygenative dehalogenation. nih.govoup.com The mechanism involves the cleavage of the carbon-iodine bond. oup.com Investigations using I⁺-trapping reagents such as DL-methionine and L-tyrosine did not yield any iodinated trap products, suggesting that an iodonium ion (I⁺) is not released during the deiodination process. nih.gov

Stopped-flow spectrophotometric analysis has detected the formation of o-benzoquinone as a nascent product in the oxidation of this compound. nih.gov This intermediate is then non-enzymatically reduced to catechol by a second molecule of NADH, explaining the observed 2:1:1 stoichiometry for NADH, oxygen, and catechol. nih.gov This mechanism of elimination of the ortho-substituent is a key feature of the enzymatic process. nih.gov In a broader context, oxidative dehalogenation of halophenols by other enzymes, such as dehaloperoxidase, also proceeds through multiple one-electron steps, often involving ferryl intermediates and the formation of radical species. acs.orgacs.orgnih.gov

Oxidation Reactions

Utilization of 2-Iodylphenol Ethers as Hypervalent Iodine(V) Oxidizing Reagents

Ethers derived from this compound can be oxidized to form 2-iodylphenol ethers, which are stable and effective hypervalent iodine(V) oxidizing reagents. acs.orgorganic-chemistry.org These reagents are typically prepared by the oxidation of the corresponding this compound ethers with dimethyldioxirane and can be isolated as microcrystalline solids. acs.orgorganic-chemistry.orgfigshare.com The structure and reactivity of these compounds have been investigated, with X-ray crystal structure analysis revealing pseudopolymeric arrangements in the solid state due to intermolecular interactions. acs.orgorganic-chemistry.org These reagents are valued for being soluble and non-explosive alternatives to other hypervalent iodine oxidants. acs.org Polymer-supported versions of 2-iodylphenol ethers have also been developed to simplify work-up procedures and improve recyclability. rsc.org

Selective Oxidation of Organic Sulfides to Sulfoxides

2-Iodylphenol ethers have demonstrated significant utility in the selective oxidation of organic sulfides to their corresponding sulfoxides. acs.orgorganic-chemistry.orgorganic-chemistry.org This oxidation is highly selective, proceeding smoothly without over-oxidation to the corresponding sulfones. acs.orgorganic-chemistry.orgthieme-connect.com The reaction is compatible with a range of functional groups, including alcohols, double bonds, and phenol ethers. thieme-connect.com

The oxidation is typically carried out by refluxing the sulfide (B99878) with the 2-iodylphenol ether in a solvent like acetonitrile. acs.org The reactivity of these reagents is influenced by their structure and solubility. acs.org The proposed mechanism for this oxidation involves a nucleophilic attack of the sulfur atom on the iodine center, followed by a concerted transfer of an oxygen atom to the sulfur. thieme-connect.com This process highlights the practical application of this compound derivatives in synthetic organic chemistry. acs.orgorganic-chemistry.orgorganic-chemistry.org

Table of Reaction Yields for the Oxidation of Sulfides to Sulfoxides using 2-Iodylphenol Ethers

| Sulfide Substrate | Oxidizing Reagent | Product | Yield (%) |

| Methyl phenyl sulfide | 1-Iodyl-2-isopropoxybenzene | Methyl phenyl sulfoxide | 98 |

| Methyl p-tolyl sulfide | 1-Iodyl-2-isopropoxybenzene | Methyl p-tolyl sulfoxide | 95 |

| Benzyl phenyl sulfide | 1-Iodyl-2-butoxybenzene | Benzyl phenyl sulfoxide | 96 |

| Dibenzyl sulfide | 1-Iodyl-2-butoxybenzene | Dibenzyl sulfoxide | 99 |

| Data derived from studies on the oxidation capabilities of 2-iodylphenol ethers. acs.orgorganic-chemistry.org |

Oxidation of Alcohols to Aldehydes or Ketones

The oxidation of alcohols to carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation in organic synthesis. libretexts.orgstudymind.co.uk Primary alcohols can be oxidized to aldehydes, which may be further oxidized to carboxylic acids, while secondary alcohols yield ketones. libretexts.orgsavemyexams.com Tertiary alcohols are generally resistant to oxidation. savemyexams.com While traditional oxidizing agents like chromium-based reagents have been widely used, there is a growing interest in developing milder, more selective, and environmentally benign methods. libretexts.orgbeilstein-journals.org In this context, hypervalent iodine compounds, including derivatives of this compound, have emerged as significant reagents for these transformations. beilstein-journals.org

Research Findings on this compound Derivatives

Research has demonstrated that derivatives of this compound are effective in the selective oxidation of alcohols. Specifically, 2-iodylphenol ethers, which are hypervalent iodine(V) compounds, can be prepared by the oxidation of the corresponding this compound ethers using reagents like dimethyldioxirane. organic-chemistry.orgnih.govacs.org These stable, microcrystalline 2-iodylphenol ethers have been shown to selectively oxidize alcohols to their respective aldehydes or ketones. organic-chemistry.orgnih.govorganic-chemistry.org

For instance, 1-iodyl-2-isopropoxybenzene and 1-iodyl-2-butoxybenzene are effective oxidizing agents for a range of alcohols. acs.org The oxidation reactions are typically clean and selective, avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with more powerful oxidants. libretexts.org

Furthermore, catalytic systems based on this compound derivatives have been developed to minimize waste and improve the environmental profile of the reaction. beilstein-journals.org Studies on 2-iodobenzamides, which are related structures, show that these compounds can act as efficient catalysts for alcohol oxidation in the presence of a co-oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄). beilstein-journals.org The catalytic cycle is believed to involve the in-situ generation of a pentavalent iodine species from the trivalent iodo-compound. This active species oxidizes the alcohol and is reduced back to the trivalent state, which is then re-oxidized by the co-oxidant to continue the cycle. beilstein-journals.org The reactivity of these catalysts can be tuned by modifying the substituents on the benzene (B151609) ring. For example, the 5-methoxy derivative of 2-iodo-N-isopropylbenzamide was found to be a highly reactive and efficient catalyst for the oxidation of various benzylic and aliphatic alcohols at room temperature. beilstein-journals.org

The table below summarizes the oxidation of various alcohols using a catalytic amount of 2-iodo-N-isopropyl-5-methoxybenzamide in the presence of Oxone®. beilstein-journals.org

Table 1: Oxidation of Various Alcohols Catalyzed by a this compound Derivative This table is interactive. You can sort and filter the data by clicking on the headers.

| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Yield (%) |

|---|---|---|---|

| 1 | Benzhydrol | Benzophenone | 99 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 99 |

| 3 | 1-(4-Nitrophenyl)ethanol | 4-Nitroacetophenone | 98 |

| 4 | 1-Phenylethanol | Acetophenone | 99 |

| 5 | Cinnamyl alcohol | Cinnamaldehyde | 86 |

| 6 | Benzyl alcohol | Benzoic acid* | 99 |

| 7 | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid* | 99 |

| 8 | 4-Chlorobenzyl alcohol | 4-Chlorobenzoic acid* | 99 |

| 9 | 2-Octanol | 2-Octanone | 78 |

| 10 | Cyclohexanol | Cyclohexanone | 85 |

Primary alcohols were oxidized to the corresponding carboxylic acids under these conditions. Source: beilstein-journals.org

The mechanism of oxidation by these hypervalent iodine reagents generally involves the formation of an intermediate by the reaction of the alcohol with the iodine(V) center. This is followed by an elimination step, often described as reminiscent of a 1,2-elimination, which yields the carbonyl compound, the reduced iodane, and a proton. libretexts.org The use of this compound derivatives provides a valuable tool for the selective and efficient synthesis of aldehydes and ketones from alcohols under relatively mild conditions.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecules

2-Iodophenol is a fundamental starting material in the multi-step synthesis of intricate organic molecules. Its utility stems from the reactivity of the carbon-iodine bond, which facilitates numerous coupling reactions, and the directing influence of the hydroxyl group.

This compound is a key precursor in the synthesis of various compounds for the pharmaceutical and agrochemical industries. cymitquimica.comfuturemarketinsights.comguidechem.com It serves as a vital intermediate in the development of novel Active Pharmaceutical Ingredients (APIs). futuremarketinsights.com The compound's structure is foundational in creating phosphorus heterocycles, which have broad applications in agrochemical and pharmaceutical products. acs.org Its role as a starting material for pharmaceuticals is particularly noted in instances where high-purity p-iodophenol is required, highlighting the importance of isomeric purity in these synthetic pathways. google.com Furthermore, the derivatives of this compound are important intermediates for producing dyes and other industrial products. researchgate.net

A significant application of this compound is in the synthesis of aryl 2-benzofuranyl and aryl 2-indolyl carbinols, achieving high enantiomeric purity. cymitquimica.comguidechem.comscientificlabs.co.ukrheniumshop.co.ilchemicalbook.comottokemi.comcenmed.comthermofisher.kr This process underscores the compound's importance in stereoselective synthesis, which is critical for the development of chiral drugs and other specialized chemicals. The synthesis involves coupling this compound with specific alkynes to form the core benzofuran (B130515) structure. For instance, coupling it with phenylacetylene (B144264) in the presence of a palladium complex and copper(I) iodide (CuI) yields 2-phenylbenzofuran (B156813) in good yields. guidechem.comrheniumshop.co.ilchemicalbook.comcymitquimica.commade-in-china.com

This compound is instrumental in the synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. guidechem.comscientificlabs.co.ukrheniumshop.co.ilchemicalbook.comcenmed.commade-in-china.com These structures are accessed through palladium-catalyzed cascade reactions. researchgate.net A one-pot, three-component reaction involving this compound, an alkylating agent like methyl bromomethylacrylate, and an arylboronic acid provides an efficient route to these complex heterocyclic systems. researchgate.net This method demonstrates the compound's utility in multi-component reactions, which are highly valued in organic synthesis for their efficiency and atom economy. researchgate.net

Table 1: this compound as a Building Block for Complex Molecules

| Application Category | Synthesized Product(s) | Key Reaction Type |

| Pharmaceutical & Agrochemical Synthesis | Active Pharmaceutical Ingredients (APIs), Phosphorus Heterocycles, Dyes | Intermediate in multi-step synthesis |

| Enantioselective Synthesis | Aryl 2-benzofuranyl carbinols, Aryl 2-indolyl carbinols | Palladium-catalyzed coupling |

| Heterocyclic Synthesis | 3,3-Disubstituted-2,3-dihydrobenzofurans | Palladium-catalyzed cascade reactions |

Synthesis of Aryl 2-Benzofuranyl and Aryl 2-Indolyl Carbinols with High Enantiomeric Purity

Catalysis and Intermediate Roles

Beyond its role as a primary building block, this compound also functions as a critical intermediate and a catalyst in specific synthetic transformations.

The development of new drugs often relies on the availability of versatile chemical intermediates. This compound is a pivotal intermediate for the synthesis of novel APIs. futuremarketinsights.com Its presence in the synthetic pathway allows for the introduction of specific functionalities required for biological activity. Companies specializing in fine chemicals and API intermediates often list this compound as a key product for contract manufacturing and research and development, underscoring its industrial relevance. cphi-online.comentegris.com

This compound also exhibits catalytic activity, notably in the synthesis of 1,3,5-substituted benzenes. pharmaffiliates.comsarex.com It is used as a catalyst in the regioselective cyclotrimerization of alkynes. researchgate.netarkat-usa.org An indium(III)-catalyzed cyclotrimerization of alkynes performed in the presence of this compound yields 1,3,5-substituted benzenes with excellent yields and complete regioselectivity. researchgate.netarkat-usa.org This method is valued for its efficiency and for proceeding under conditions that align with the principles of green chemistry. arkat-usa.org

Table 2: Intermediate and Catalytic Roles of this compound

| Role | Process | Significance |

| Intermediate | Active Pharmaceutical Ingredient (API) Development | Enables the creation of complex and novel drug molecules. futuremarketinsights.com |

| Catalyst | Synthesis of 1,3,5-Substituted Benzenes | Facilitates the highly regioselective cyclotrimerization of alkynes. researchgate.netarkat-usa.org |

Intermediate for Dyes

This compound serves as a crucial precursor in the manufacturing of a variety of dyes and pigments. markwideresearch.comguidechem.com The presence of the iodine atom facilitates its use in various coupling reactions, allowing for the construction of more complex chromophoric systems. chemicalbook.com The compound's role as a dye intermediate is integral to industries such as textiles, printing, and cosmetics, where vibrant and stable colorants are essential. markwideresearch.com While specific details on the synthesis pathways for individual dyes are proprietary to manufacturers, the fundamental reactivity of this compound makes it a valuable component in the creation of a broad spectrum of colors. markwideresearch.comfuturemarketinsights.com

Emerging Applications

Beyond its established roles, this compound is finding new and innovative applications in several high-tech fields.

Utilization in Organic Electronics and Liquid Crystal Materials

The electronics industry is exploring the potential of this compound in the development of next-generation organic electronic devices. markwideresearch.com It is used as an intermediate for Organic Light-Emitting Diode (OLED) materials and liquid crystals. sarex.com The unique electronic properties imparted by the iodo- and hydroxyl- functionalities make it a candidate for creating novel materials with tailored optoelectronic characteristics. markwideresearch.com Research is ongoing to fully realize its potential in applications such as flexible displays, lighting, and advanced sensor technologies. futuremarketinsights.com While this compound itself is a building block, other iodophenol derivatives, such as 4-iodophenol, are also key intermediates in the synthesis of liquid crystal materials for infrared applications. mdpi.com

Application as Additive Tracers for Resist Plasma Etching

In the fabrication of microelectronics, this compound is employed as an additive tracer for resist plasma etching. sarex.compharmaffiliates.comchemicalbook.com Plasma etching is a critical process for creating intricate patterns on semiconductor wafers. The addition of compounds like this compound to the plasma can enhance the selectivity and control of the etching process, allowing for the precise removal of material. pharmaffiliates.combiomart.cn This application is vital for the manufacturing of integrated circuits and other microelectronic components with increasingly smaller feature sizes.

Exploration as a Sustainable Alternative in Green Chemical Reactions

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the chemical industry. researchgate.net this compound is being investigated for its role in more environmentally benign reaction pathways. futuremarketinsights.com Researchers are exploring the use of bio-based solvents and developing more efficient, catalytic methods for reactions involving this compound to minimize waste and energy consumption. futuremarketinsights.comnottingham.ac.ukevotec.com The focus is on creating sustainable synthesis routes that are both economically viable and environmentally responsible. futuremarketinsights.comresearchgate.net For instance, advancements in catalytic iodination and waste reduction strategies are key areas of development. futuremarketinsights.com

Data on this compound Applications

| Application Area | Specific Use | Key Function |

| Advanced Organic Synthesis | Intermediate for Dyes | Precursor for complex chromophores markwideresearch.comguidechem.com |

| Materials Science | Organic Electronics & Liquid Crystals | Intermediate for OLEDs and liquid crystal materials markwideresearch.comsarex.com |

| Microelectronics | Resist Plasma Etching | Additive tracer for enhanced process control sarex.compharmaffiliates.comchemicalbook.com |

| Green Chemistry | Sustainable Reactions | Component in environmentally benign synthesis pathways futuremarketinsights.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Iodophenol by providing information about the chemical environment of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for each of its aromatic protons and the hydroxyl proton. magritek.comchemicalbook.com The chemical shifts (δ) are influenced by the electronic effects of the iodine atom and the hydroxyl group. Due to the proximity and strong coupling of the four aromatic protons, the spectrum can be complex and exhibit second-order effects, making interpretation challenging without high-field instruments or advanced techniques like J-resolved (JRES) spectroscopy. magritek.com

A representative analysis of the ¹H NMR spectrum of this compound in CDCl₃ shows the following chemical shifts and coupling constants: magritek.com

H-6: A doublet of doublets at approximately δ 7.66 ppm. magritek.com

H-4: A triplet of doublets around δ 7.23 ppm. magritek.com

H-3: A doublet of doublets appearing at about δ 6.93 ppm. magritek.com

H-5: A triplet of doublets located near δ 6.60 ppm. magritek.com

OH: A singlet for the hydroxyl proton, which can vary in position but is noted at δ 5.23 ppm. magritek.com

The J-coupling constants provide information about the connectivity of the protons. For instance, a J-coupling of approximately 8.0 Hz is observed between adjacent protons. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-6 | 7.66 | dd | 7.6, 1.6 |

| H-4 | 7.23 | td | 7.3, 1.6 |

| H-3 | 6.93 | dd | 8.2, 2.0 |

| H-5 | 6.60 | td | 7.5, 2.3 |

| OH | 5.23 | s | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents. The carbon atom bonded to the iodine (C-2) is significantly shielded, resulting in a signal at a lower chemical shift. nih.gov Conversely, the carbon atom attached to the hydroxyl group (C-1) is deshielded.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 | ~155 |

| C-2 | ~86 |

| C-3 | ~140 |

| C-4 | ~129 |

| C-5 | ~122 |

| C-6 | ~115 |

Note: Precise chemical shifts can vary depending on the solvent and experimental conditions. The values presented are approximate and for illustrative purposes.

1H NMR Chemical Shift Analysis

Mass Spectrometry

Mass spectrometry is a vital technique for the detection and identification of this compound, especially at low concentrations.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is a highly sensitive method used for the trace analysis of this compound. researchgate.netresearchgate.net This technique combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry. In environmental samples, such as mineral water, HRGC-MS can detect this compound at extremely low concentrations, down to the nanogram per liter level. researchgate.net The mass spectrum of this compound shows a characteristic molecular ion peak (M+) at m/z 220, corresponding to its molecular weight. rsc.orgspectrabase.com

When combined with olfactometry (HRGC-MS/O), the technique becomes a powerful tool for identifying odor-active compounds in complex mixtures. nih.gov This method has been successfully applied to identify this compound as a source of medicinal off-flavors in mineral water. researchgate.netresearchgate.netnih.govmdpi.com The effluent from the gas chromatography column is split, with one portion going to the mass spectrometer for identification and the other to an olfactometry port where a human assessor can detect and describe any odors. nih.gov This dual detection system allows for the direct correlation of a specific chemical compound with its perceived odor. researchgate.netresearchgate.netnih.gov Research has shown that this compound, along with related compounds like 2-iodo-4-methylphenol (B175219), is responsible for medicinal off-odors detected in some bottled waters. researchgate.netresearchgate.netnih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Trace Analysis

Optical Spectroscopy

Optical spectroscopy, particularly UV-Visible spectroscopy, provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727), shows absorption maxima that are characteristic of its structure. nist.govacs.org The neutral form of this compound in methanol exhibits an excitation maximum at approximately 286 nm and an emission maximum around 347 nm. acs.org In an alkalized methanol solution, where the deprotonated monoanion form is predominant, the molecule shows strong fluorescence with an emission maximum at 400 nm and an excitation maximum at 311 nm. acs.orgresearchgate.netnih.gov The National Institute of Standards and Technology (NIST) has also compiled UV/Visible spectral data for this compound. nist.gov

Infrared (IR) Spectroscopy for Radical Identification

The 2-hydroxyphenyl radical (•C₆H₄–OH), a key transient species, can be generated from this compound through photolysis. rsc.orgrsc.org Researchers have successfully produced this radical by irradiating this compound with UV light (λ>280 nm) in a low-temperature argon matrix. researchgate.net Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for its identification under these matrix isolation conditions. rsc.orgresearchgate.net The measured infrared spectrum of the radical shows distinct absorption bands that align well with fundamentals computed using density functional theory (DFT), confirming its structure. researchgate.net Key byproducts of this photolysis, such as cyclopentadienylidenemethanone and 4-iodo-2,5-cyclohexadienone, have also been identified through their IR spectra. researchgate.net

Table 1: Experimental and Calculated IR Frequencies for 2-Hydroxyphenyl Radical

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 1448 | 1440 | C-C stretch |

| 1233 | 1230 | C-O stretch, C-H bend |

| 1163 | 1159 | C-H bend |

| 820 | 815 | C-H out-of-plane bend |

| 728 | 725 | Ring deformation |

Data sourced from studies on the matrix isolation of the 2-hydroxyphenyl radical. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Radical Species

While techniques like IR and electron spin resonance (ESR) spectroscopy have been successfully used to characterize the 2-hydroxyphenyl radical generated from this compound, its electronic properties remain less understood. rsc.orgrsc.org To date, a definitive ultraviolet (UV) or ionization spectrum for the isolated 2-hydroxyphenyl radical has not been reported in the literature. rsc.orgrsc.org

Fluorescence Spectroscopy for Reaction Product Analysis

Fluorescence spectroscopy is a valuable tool for analyzing the products of reactions involving this compound, particularly in coupling reactions. A notable example is the gold-nanoparticle-mediated Ullmann homocoupling of this compound. acs.orgnih.gov In this reaction, this compound is converted to 2,2'-biphenol (B158249). acs.org While this compound itself exhibits weak fluorescence, the resulting product, 2,2'-biphenol, is fluorescent, allowing for its clear identification and analysis. acs.orgnih.gov

The fluorescence spectrum of the reaction product matches that of standard 2,2'-biphenol. nih.govresearchgate.net The spectral properties are dependent on the protonation state of the product. The neutral form of 2,2'-biphenol in methanol has an emission maximum around 347 nm. nih.gov In an alkalized solution, the deprotonated monoanion form shows a strong fluorescence with an emission maximum at 400 nm, which is significantly red-shifted. nih.govresearchgate.net This distinct fluorescence signature confirms the formation of 2,2'-biphenol with high selectivity. nih.gov

Table 2: Fluorescence Properties of 2,2'-Biphenol

| Species | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |

|---|---|---|---|---|

| 2,2'-Biphenol (Neutral) | Methanol | ~286 | ~347 | Not Reported |

| 2,2'-Biphenol (Monoanion) | Alkalized Methanol | 311 | 400 | 3.2 |

Data sourced from fluorescence analysis of this compound coupling reaction products. nih.govresearchgate.net

X-ray Diffraction

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It has been instrumental in elucidating the complex structures of this compound derivatives.

Single-Crystal X-ray Diffraction for Structural Elucidation of Derivatives (e.g., 2-Iodylphenol Ethers)

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles. carleton.edu This technique has been pivotal in characterizing derivatives of this compound, such as 2-iodylphenol ethers. acs.orgorganic-chemistry.org These hypervalent iodine(V) compounds are prepared by the oxidation of the corresponding this compound ethers. acs.orgnih.gov

Detailed X-ray analysis of 1-iodyl-2-isopropoxybenzene and 1-iodyl-2-butoxybenzene revealed their precise molecular structures. acs.org A key feature in both structures is a pseudo-cyclic four-membered ring motif. This is formed by a close contact (2.881–2.930 Å) between the hypervalent iodine center and the phenolic oxygen atom, a distance smaller than the sum of their van der Waals radii. acs.org

Analysis of Pseudopolymeric Arrangements in Solid State

The single-crystal X-ray diffraction analysis of 2-iodylphenol ethers also uncovered higher-order structural organization. acs.orgnih.gov In the solid state, these molecules form pseudopolymeric arrangements. acs.orgresearchgate.net These polymeric-chain structures are the result of strong intermolecular interactions between the iodyl (IO₂) groups of neighboring molecules. acs.org

The intermolecular I···O distances are a key parameter in these arrangements. For instance, the average intermolecular I···O distance in the crystal structure of 1-iodyl-2-butoxybenzene is approximately 0.1 Å longer than in 1-iodyl-2-isopropoxybenzene, indicating slightly weaker interactions in the former. acs.org This pseudopolymeric nature influences the physical properties of these compounds, such as their solubility. organic-chemistry.org

Table 3: Selected X-ray Crystallographic Data for 2-Iodylphenol Ether Derivatives

| Compound | Crystal System | Space Group | Unit Cell Dimensions | I-O (Intramolecular) Contact (Å) |

|---|---|---|---|---|

| 1-Iodyl-2-isopropoxybenzene | Monoclinic | P2₁/n | a=10.023(2) Å, b=12.235(2) Å, c=10.155(2) Å, β=117.84(3)° | 2.881 |

| 1-Iodyl-2-butoxybenzene | Monoclinic | P2₁/c | a=14.117(5) Å, b=12.342(3) Å, c=6.582(5) Å, β=98.80(4)° | 2.930 |

Data derived from single-crystal X-ray diffraction studies. acs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and interpreting the behavior of 2-iodophenol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) has become a popular and effective method for studying the molecular and electronic structure of chemical compounds. DFT calculations for this compound have been employed to determine its geometry and to understand its electronic characteristics. ijsrst.com

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used DFT method that combines the strengths of both Hartree-Fock theory and density functional theory. It has been successfully applied to this compound for various purposes.

Researchers have utilized the B3LYP functional to optimize the geometry of this compound, providing the initial three-dimensional coordinates for further computational studies. worldscientific.com This level of theory has also been instrumental in calculating the gas-phase enthalpies of formation, which have shown good agreement with experimental values. acs.orgup.pt Furthermore, B3LYP has been used to compute proton affinities, offering insights into the molecule's reactivity towards protonation. kuleuven.be The identification of radicals generated from this compound has also been supported by B3LYP calculations. researchgate.net

The choice of basis set in quantum chemical calculations is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets generally lead to more accurate predictions.

For this compound, the 6-311G(d,p) basis set has been commonly used in conjunction with the B3LYP functional for geometry optimizations and thermochemical property calculations. ijsrst.comworldscientific.comacs.orgup.pt This basis set provides a good balance between computational cost and accuracy for many applications.

For more demanding calculations, such as the identification and analysis of radical species, the larger and more flexible 6-311++G(3df,3pd) basis set has been employed. researchgate.net The inclusion of diffuse functions (++) and multiple polarization functions (3df, 3pd) in this basis set is important for accurately describing the electronic structure of radicals and anions. researchgate.net Studies on other halogenated phenols have shown that extending the basis set from 6-31+G(d,p) to 6-311++G(d,p) can improve the accuracy of calculated proton affinities. kuleuven.be

Table 1: Basis Sets Used in Computational Studies of this compound

| Basis Set | Application | Reference |

| 6-311G(d,p) | Geometry optimization, thermochemical calculations | ijsrst.comworldscientific.comacs.orgup.pt |

| 6-311++G(3df,3pd) | Radical identification and analysis | researchgate.net |

| 6-31+G(d,p) | Proton affinity calculations | kuleuven.be |

Computational methods are invaluable for studying the transient and highly reactive radical species derived from this compound. Upon photolysis, this compound can generate the 2-hydroxyphenyl radical. researchgate.net Theoretical calculations have been used to construct potential energy surfaces that connect the isomers of hydroxyphenyl radicals to the more stable phenoxy radical. rsc.org

These studies indicate that the 2-hydroxyphenyl radical is less stable and can rearrange to the phenoxy radical, which can then decompose to form cyclopentadienyl (B1206354) radicals and carbon monoxide. rsc.org This decomposition pathway is different from that of the unsubstituted phenyl radical. rsc.org The stability of the 2-hydroxyphenyl radical has been compared to its 3- and 4-isomers, with the 2-isomer showing a lower stability towards rearrangement. rsc.org

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, particularly the C-O bond. The relative energies of these conformers determine the molecule's preferred shape.

For this compound, two primary planar conformations are considered: the cis and trans forms, which are defined by the dihedral angle between the O-H bond and the C-C bond bearing the iodine atom. The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric interactions. Studies on similar molecules suggest that the energy difference between conformers is typically on the order of a few kcal/mol. pharmacy180.comlibretexts.org For instance, in butane, the energy difference between the anti and gauche conformers is about 0.9 kcal/mol. pharmacy180.com

Table 2: Energetic Concepts in Conformational Analysis

| Term | Description |

| Torsional Strain | The increase in potential energy of a molecule due to repulsion between electrons in bonds on adjacent atoms. libretexts.org |

| Gauche Interaction | The steric interaction between two substituents on adjacent atoms that are in a gauche conformation (dihedral angle of approximately 60°). pharmacy180.com |

| Dihedral Angle | The angle between two intersecting planes, used to define the conformation of a molecule. libretexts.org |

B3LYP Hybrid Exchange-Correlation Functional Applications

Prediction and Validation of Radical Stability and Reaction Pathways

Mechanistic Modeling

For example, the Sonogashira coupling reaction of this compound with terminal alkynes has been the subject of mechanistic investigation. beilstein-journals.org Proposed mechanisms often involve an oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation with the alkyne and subsequent reductive elimination to form the product and regenerate the catalyst. beilstein-journals.org In some cases, this coupling is followed by an intramolecular cyclization. beilstein-journals.org Computational studies can provide the energies of the proposed intermediates and transition states, helping to validate or refine the suggested mechanism.

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy Change for Deiodination)

Computational methods are also employed to calculate key thermodynamic parameters that determine the spontaneity and feasibility of a reaction. chemguide.co.ukkhanacademy.org The Gibbs free energy change (ΔG) is a critical value, with a negative ΔG indicating a spontaneous process. chemguide.co.uksavemyexams.com

Table 2: Calculated Gibbs Free Energy Change (ΔG) for this compound Deiodination Reactions

| Reaction Description | Calculated ΔG (kcal/mol) | Thermodynamic Feasibility | References |

|---|---|---|---|

| Deiodination of this compound by Ferrate(VI) | Negative | Spontaneous | acs.orgresearchgate.net |

| Reaction: C₆H₅IO + HFeO₄⁻ → C₆H₅O• + HFeO₄²⁻ + I• | -18.61 | Spontaneous | acs.org |

| Reaction: C₆H₅IO + HFeO₄⁻ → C₆H₄O + HFeO₄²⁻ + I⁺ + H⁺ | -35.34 | Spontaneous | acs.org |

Molecular Electrostatic Potential (ESP) Analysis

Molecular Electrostatic Potential (ESP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. iucr.org This provides a visual representation of the charge distribution, allowing for the prediction of how a molecule will interact with other chemical species. nih.govresearchgate.net Red regions on an ESP map indicate negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). researchgate.net

Mapping Charge Distribution and Reactivity Sites

For this compound, ESP calculations reveal a complex charge distribution that dictates its reactivity. nih.govrsc.org The map shows a region of negative electrostatic potential (electron-rich) around the oxygen atom of the hydroxyl group, as expected due to the presence of lone pairs. researchgate.net This site is susceptible to attack by electrophiles.

Conversely, the hydrogen atom of the hydroxyl group is electron-poor and represents a site of positive potential, making it an acidic proton. The most significant feature related to the iodine substituent is a region of positive electrostatic potential located on the outermost portion of the iodine atom, along the extension of the C-I bond. nih.govresearchgate.net This positive region, known as a sigma-hole (σ-hole), is a key site for nucleophilic attack and halogen bonding. nih.gov The ESP map thus visually confirms the dual nature of the iodine atom, which has an electron-rich equatorial belt and an electron-poor pole. researchgate.net